molecular formula C18H19BrN6 B2891726 6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine CAS No. 2415465-06-2

6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine

Cat. No. B2891726
CAS RN: 2415465-06-2
M. Wt: 399.296
InChI Key: CITGLJSQDLYUQV-UHFFFAOYSA-N
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Description

6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of naphthyridine-based compounds, which have been extensively studied for their biological activities.

Mechanism Of Action

The exact mechanism of action of 6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine is not fully understood yet. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking certain signaling pathways. The antimicrobial and antiviral activities of the compound are thought to be due to its ability to disrupt the cell membrane and inhibit viral replication.
Biochemical and Physiological Effects:
6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and DNA damage in cancer cells. It also inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer progression. The compound has also been shown to modulate the immune system by increasing the production of cytokines and activating certain immune cells.

Advantages And Limitations For Lab Experiments

6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in moderate to good yields. It has shown potent activity against cancer cells and various microbial strains, making it a useful tool for studying cancer and infectious diseases. However, the compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

Several future directions can be explored for 6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine. One direction is to study its activity against other cancer types and to investigate its potential use in combination with other anticancer agents. Another direction is to explore its antimicrobial and antiviral activities further and to investigate its potential use as a therapeutic agent against infectious diseases. Moreover, the compound's mechanism of action can be further elucidated to understand its biological effects better. Finally, the compound's pharmacokinetics and toxicity can be studied to assess its potential use in clinical settings.

Synthesis Methods

The synthesis of 6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine has been reported in the literature. The synthetic route involves the reaction of 6-bromo-1,8-naphthyridin-2-amine with N-(1-pyrazin-2-ylazetidin-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide. The product is obtained in moderate to good yields and can be purified by column chromatography.

Scientific Research Applications

6-Bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine has shown promising results in various scientific research studies. It has been reported to exhibit potent anticancer activity against different cancer cell lines, including breast, lung, and colon cancer. Moreover, it has shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been studied for its potential use as an antiviral agent against hepatitis C virus (HCV).

properties

IUPAC Name

6-bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6/c1-11-14-4-5-15(23-18(14)22-12(2)17(11)19)24(3)13-9-25(10-13)16-8-20-6-7-21-16/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITGLJSQDLYUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=NC(=C1Br)C)N(C)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine

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